![molecular formula C6H12ClNO4 B2996031 2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride CAS No. 2248333-12-0](/img/structure/B2996031.png)
2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride is an organic compound featuring a unique structure with a hydroxyoxolane ring. This compound is notable for its significant reactivity and versatile application across various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis procedures. One common method involves the use of precursors such as oxolane derivatives, subjected to conditions that promote amino acid formation. Key steps include:
Hydroxylation of oxolane.
Amination of the oxolane derivative.
Neutralization to achieve hydrochloride salt.
Industrial Production Methods: Industrial production typically scales up laboratory procedures, optimizing reaction conditions for higher yield and purity. Techniques such as continuous flow reactors and automated synthesis are often employed to maximize efficiency.
Types of Reactions:
Oxidation: It can undergo oxidation to produce oxolane-based oxides.
Reduction: Hydrogenation reactions yield corresponding hydroxylamine derivatives.
Substitution: The hydroxy group can be substituted using various halogenating agents to produce halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and oxygen under controlled pH conditions.
Reduction: Catalysts like palladium on carbon are used in hydrogenation.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products: The reactions yield various substituted and modified oxolane derivatives, such as oxides, hydroxylamines, and halogenated compounds.
科学研究应用
Chemistry: This compound serves as a key intermediate in the synthesis of complex organic molecules, enabling the study of reaction mechanisms and novel synthetic pathways.
Biology: It is used in biochemical studies for the development of enzyme inhibitors and as a probe to study biochemical pathways.
Medicine: In medicinal chemistry, it plays a role in the design and synthesis of potential therapeutic agents, particularly targeting metabolic enzymes.
Industry: Industrial applications include its use as a precursor in the manufacture of specialized polymers and materials with specific chemical properties.
作用机制
Effects: The compound's hydroxy group and amino acid structure allow it to interact with various molecular targets, primarily enzymes and proteins.
Molecular Targets and Pathways: It predominantly targets enzymes involved in metabolic pathways, potentially inhibiting or modulating their activity. These interactions are essential for understanding its role in metabolic regulation and drug design.
相似化合物的比较
3-Amino-4-hydroxybutanoic acid.
2-Amino-3-hydroxypropanoic acid.
4-Amino-3-hydroxybutanoic acid.
This compound's distinctive hydroxyoxolane structure and versatile reactivity underscore its significance in diverse scientific research areas.
属性
IUPAC Name |
2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c8-5-3-11-2-4(5)7-1-6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDOCEDJXHTVCY-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2995950.png)
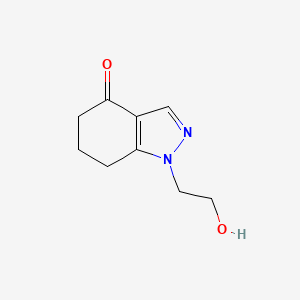
![2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid](/img/structure/B2995954.png)
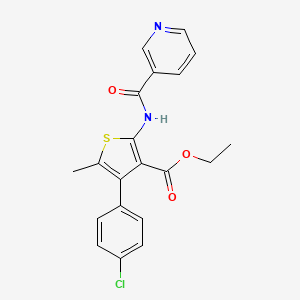

![N-[2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2995957.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2995958.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2995962.png)
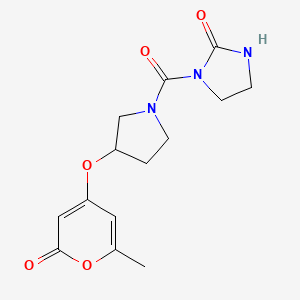
![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2995964.png)
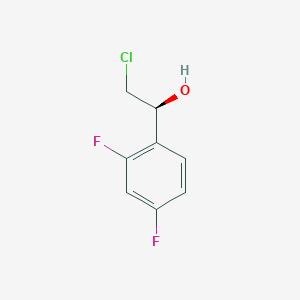
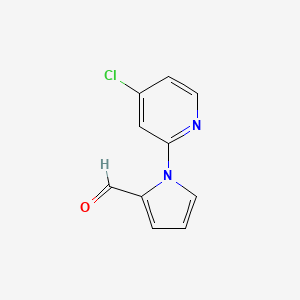
![N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2995969.png)
![6-Ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995970.png)
